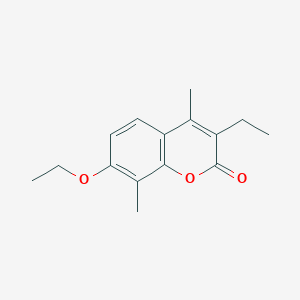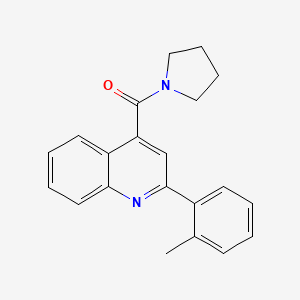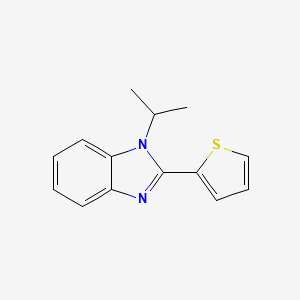
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, also known as BML-210, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been suggested that N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is also stable under various conditions, making it suitable for long-term storage and transport. However, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. One area of research is the development of more potent and selective analogs of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide that can be used as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and toxicity profile of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in vivo. In addition, the potential use of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the molecular mechanisms underlying the biological effects of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide should be further elucidated to facilitate the development of more effective therapeutic strategies.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The synthesis method of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been optimized for high yield and purity. The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it has been suggested to modulate various signaling pathways and inhibit the activity of HDACs. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, including the development of more potent and selective analogs, investigation of its pharmacokinetics and toxicity profile in vivo, and elucidation of the molecular mechanisms underlying its biological effects.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-2-methylaniline in the presence of a base to yield N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. The synthesis method of N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide also shows promise as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCANEQPISVBKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)



![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)